molecular formula C12H15NO3 B1387120 (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid CAS No. 1160504-55-1

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid

Cat. No. B1387120
M. Wt: 221.25 g/mol
InChI Key: YFRGQAFPMKPOQF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid” is a versatile chemical compound with immense potential in scientific research. Its unique structure enables diverse applications, from drug development to catalysis12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”. However, the development of new platforms for the synthesis, analysis, and testing of new compounds is a topic of ongoing research3.



Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its properties and applications. However, I couldn’t find specific information on the molecular structure analysis of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.



Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound interacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions involving “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. However, I couldn’t find specific information on the physical and chemical properties of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.


Safety And Hazards

Understanding the safety and hazards associated with a compound is essential for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.


Future Directions

The future directions of research on a compound depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions of research on “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.


properties

IUPAC Name

(2S)-2-[(4-ethylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-9-4-6-10(7-5-9)11(14)13-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGQAFPMKPOQF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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